molecular formula C12H11Cl2N B3040150 4-[Chloro(phenyl)methyl]pyridine hydrochloride CAS No. 162248-73-9

4-[Chloro(phenyl)methyl]pyridine hydrochloride

Cat. No. B3040150
CAS RN: 162248-73-9
M. Wt: 240.12 g/mol
InChI Key: QCXRPPJCEMIESN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[Chloro(phenyl)methyl]pyridine hydrochloride , also known by its chemical formula C₆H₆ClNO·HCl , is a compound with intriguing properties. It belongs to the class of pyridinium salts , which have been extensively studied due to their structural diversity and relevance in natural products and pharmaceuticals .


Synthesis Analysis

The synthesis of this compound involves the chlorination of (2-chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine . The chlorination process introduces the chlorine atom at the phenylmethyl position, resulting in the formation of 4-[Chloro(phenyl)methyl]pyridine hydrochloride . The synthetic route may vary, but this is a common approach.


Molecular Structure Analysis

The molecular structure of 4-[Chloro(phenyl)methyl]pyridine hydrochloride consists of a pyridine ring with a chloro(phenyl)methyl group attached. The hydrochloride salt provides stability and solubility in aqueous solutions. The presence of the chloro group imparts reactivity and influences its biological activity .


Chemical Reactions Analysis

  • Formation of Pyridinium Ylides : Under specific conditions, the compound can generate pyridinium ylides, which are valuable intermediates in organic synthesis .

Physical And Chemical Properties Analysis

  • Melting Point : Clear melt with a melting point within the range of 96.0% to 104.0% .

Scientific Research Applications

Catalytic Properties in Asymmetric Synthesis

The compound has been used in the enantioselective synthesis of related pyridine derivatives. Busto, Gotor‐Fernández, and Gotor (2006) demonstrated that enantiomerically pure 4-(dimethylamino)-3-(1-hydroxyalkyl)pyridines and related structures can be prepared through chemoenzymatic routes involving this compound. They found that these derivatives exhibit important catalytic properties in stereoselective construction, highlighting its potential in asymmetric catalysis (Busto, Gotor‐Fernández, & Gotor, 2006).

Novel Derivative Synthesis

Al-Issa (2012) synthesized a series of new pyridine and fused pyridine derivatives starting from related compounds. This included the conversion of 4-methyl-2-phenyl-1,2-dihydro-6-oxo-5-pyridine-carbonitrile into various derivatives, demonstrating the versatility of pyridine-based compounds in the synthesis of novel organic molecules (Al-Issa, 2012).

Application in Fluorescent Polyimides

Huang et al. (2012) synthesized a novel pyridine-containing aromatic diamine monomer, used to create a series of polyimides. These polymers, incorporating pyridine moieties, exhibited high solubility and excellent thermal stability, suggesting applications in materials science where fluorescence and stability are crucial (Huang et al., 2012).

Corrosion Inhibition

Ji et al. (2016) investigated a Schiff base derivative with pyridine rings for its corrosion inhibition properties. The study showed that this compound is an effective mixed-type inhibitor for mild steel in acidic conditions, indicating its potential use in industrial applications for corrosion prevention (Ji et al., 2016).

properties

IUPAC Name

4-[chloro(phenyl)methyl]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN.ClH/c13-12(10-4-2-1-3-5-10)11-6-8-14-9-7-11;/h1-9,12H;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCXRPPJCEMIESN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=NC=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[Chloro(phenyl)methyl]pyridine hydrochloride

Synthesis routes and methods

Procedure details

To a solution of 27.75 g (0.15 mol) of (4-pyridyl)benzyl alcohol and 200 ml of chloroform is run in dropwise, at room temperature, a solution of 15.25 ml (0.2 mol) of SOCl2 and 50 ml of CH2Cl2.
Quantity
27.75 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Quantity
15.25 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[Chloro(phenyl)methyl]pyridine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-[Chloro(phenyl)methyl]pyridine hydrochloride
Reactant of Route 3
4-[Chloro(phenyl)methyl]pyridine hydrochloride
Reactant of Route 4
4-[Chloro(phenyl)methyl]pyridine hydrochloride
Reactant of Route 5
4-[Chloro(phenyl)methyl]pyridine hydrochloride
Reactant of Route 6
4-[Chloro(phenyl)methyl]pyridine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.